molecular formula C9H17NO3S B13224679 Ethyl 4-methanesulfinylpiperidine-4-carboxylate

Ethyl 4-methanesulfinylpiperidine-4-carboxylate

Katalognummer: B13224679
Molekulargewicht: 219.30 g/mol
InChI-Schlüssel: YHEGYMYSVHHZNI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 4-methanesulfinylpiperidine-4-carboxylate is a chemical compound with the molecular formula C9H17NO3S. It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom. This compound is often used in research and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-methanesulfinylpiperidine-4-carboxylate typically involves the reaction of piperidine derivatives with ethyl chloroformate and methanesulfinyl chloride. The reaction conditions often require a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out at room temperature to avoid decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the precise reaction conditions required for the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 4-methanesulfinylpiperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the methanesulfinyl group can be further oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form the corresponding sulfide.

    Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to substitute the ethyl ester group.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Ethyl 4-methanesulfinylpiperidine-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex piperidine derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of ethyl 4-methanesulfinylpiperidine-4-carboxylate involves its interaction with specific molecular targets. The methanesulfinyl group can interact with various enzymes and proteins, potentially inhibiting their activity. The piperidine ring can also interact with receptors in the body, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Piperidine: A simple six-membered ring with one nitrogen atom.

    Ethyl 4-methylpiperidine-4-carboxylate: Similar structure but lacks the methanesulfinyl group.

    4-Methanesulfinylpiperidine: Lacks the ethyl ester group.

Uniqueness

Ethyl 4-methanesulfinylpiperidine-4-carboxylate is unique due to the presence of both the methanesulfinyl and ethyl ester groups. These functional groups confer specific chemical properties, making it useful in various applications that similar compounds may not be suitable for.

Eigenschaften

Molekularformel

C9H17NO3S

Molekulargewicht

219.30 g/mol

IUPAC-Name

ethyl 4-methylsulfinylpiperidine-4-carboxylate

InChI

InChI=1S/C9H17NO3S/c1-3-13-8(11)9(14(2)12)4-6-10-7-5-9/h10H,3-7H2,1-2H3

InChI-Schlüssel

YHEGYMYSVHHZNI-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1(CCNCC1)S(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.